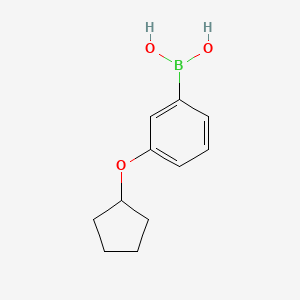
(3-(Cyclopentyloxy)phenyl)boronic acid
説明
“(3-(Cyclopentyloxy)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C11H15BO3 . It has a molecular weight of 206.05 . Boronic acids are commonly used in organic chemistry and medicinal chemistry due to their ability to form reversible covalent bonds with biologically relevant compounds .
Synthesis Analysis
Boronic acids can be synthesized using various methods, including the Suzuki–Miyaura reaction . This reaction is a type of cross-coupling reaction, which is a powerful tool for creating carbon-carbon bonds . The synthesis of boronic acids is relatively simple and well-known .Molecular Structure Analysis
The molecular structure of “(3-(Cyclopentyloxy)phenyl)boronic acid” can be represented by the InChI code: 1S/C11H15BO3/c13-12(14)9-4-3-7-11(8-9)15-10-5-1-2-6-10/h3-4,7-8,10,13-14H,1-2,5-6H2 .Chemical Reactions Analysis
Boronic acids, such as “(3-(Cyclopentyloxy)phenyl)boronic acid”, can participate in numerous chemical reactions. They can act as building blocks and synthetic intermediates . They can also form reversible covalent interactions with amino acid side chains in proteins or diol groups in sugars .Physical And Chemical Properties Analysis
“(3-(Cyclopentyloxy)phenyl)boronic acid” is a powder that is stored at room temperature . It has a melting point of 83-85 degrees Celsius .科学的研究の応用
1. Förster Resonance Energy Transfer (FRET) Donor–Acceptor Pair The compound has been used in the development of a turn-off Förster resonance energy transfer (FRET) system. This system monitors the extent of the reaction between the phenyl boronic residue at the meso position of a BODIPY probe and the solvent-exposed 1,2-diols on QRs’ surface .
Development of Sensors
The reversible covalent interaction of boronic acids with 1,2- and 1,3-diols has facilitated the development of sensors. This approach has opened a vibrant and new area of scientific research focused on the discovery of sensors for saccharides and saccharide-containing molecules .
Separation Techniques
The unique properties of boronic acids have been exploited in separation techniques. The dynamic equilibria that regulate the formation of boronate esters have been widely investigated in the reaction with carbohydrates .
Antibody–Drug Conjugates and Biomaterials
Boronic acids have been used in the development of antibody–drug conjugates and biomaterials. The boron compounds are also used in boron neutron capture therapy of tumors .
Glucose-Sensitive Polymers
An important application of these conjugates is their ability to function as glucose-sensitive polymers. This enables self-regulated insulin release in the treatment of diabetes besides functioning as a diagnostic agent .
Wound Healing and Tumor Targeting
The noteworthy use of these conjugates has been in wound healing and tumor targeting. The boron compounds have shown potential in the medical field, particularly in the treatment and management of wounds and tumors .
Cross-Coupling Reactions
The compound is used as a reagent for various cross-coupling reactions, including Rhodium-catalyzed intramolecular amination, Pd-catalyzed direct arylation, Mizoroki-Heck, and Suzuki-Miyaura coupling reactions .
Catalysis
Boronic acids have been used in numerous transversal fields including catalysis. They are considered as a mainstay in modern organic chemistry for the construction of carbon–carbon or carbon–heteroatom bonds .
Safety and Hazards
While specific safety and hazard information for “(3-(Cyclopentyloxy)phenyl)boronic acid” is not available, general precautions for handling boronic acids should be followed. These include avoiding contact with skin, eyes, or clothing, ensuring adequate ventilation, and avoiding ingestion and inhalation .
将来の方向性
Boronic acids have been gaining interest in medicinal chemistry, especially after the discovery of the drug bortezomib . They have shown potential in various applications, such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . Therefore, further studies on boronic acids, including “(3-(Cyclopentyloxy)phenyl)boronic acid”, could lead to the development of new promising drugs .
特性
IUPAC Name |
(3-cyclopentyloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO3/c13-12(14)9-4-3-7-11(8-9)15-10-5-1-2-6-10/h3-4,7-8,10,13-14H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJBKPGDQSBMIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655556 | |
| Record name | [3-(Cyclopentyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Cyclopentyloxy)phenyl)boronic acid | |
CAS RN |
959850-87-4 | |
| Record name | [3-(Cyclopentyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-(cyclopentyloxy)phenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





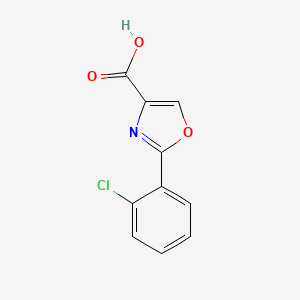

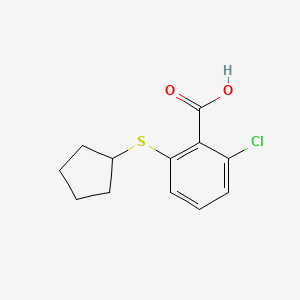
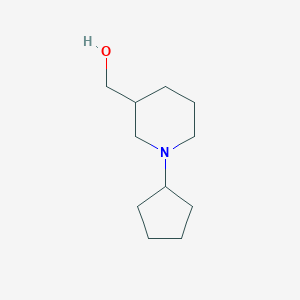
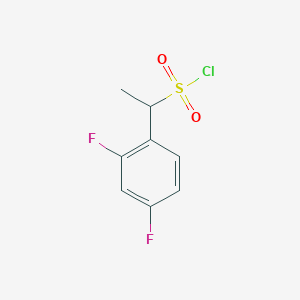

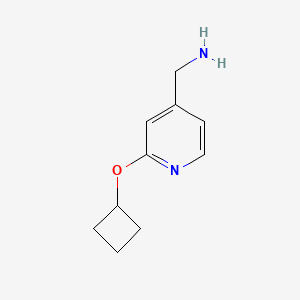
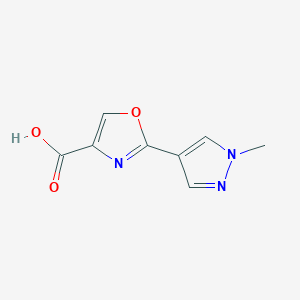
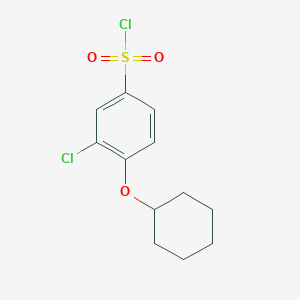
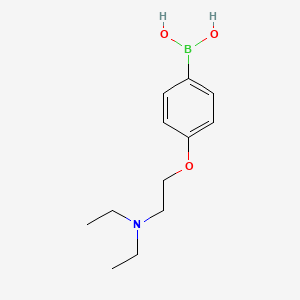
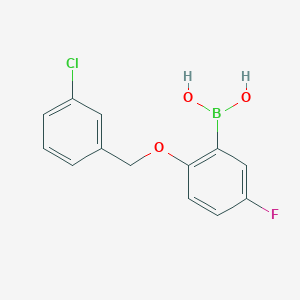
![4-{[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}aniline](/img/structure/B1453950.png)